molecular formula C19H16FN5S B13373210 4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide

4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B13373210
M. Wt: 365.4 g/mol
InChI Key: HAMNXMSPNHBLRS-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multicomponent reactions (MCRs). These reactions are advantageous as they are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols in propan-2-ol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions on a larger scale. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines and thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, methanol, and dichloromethane, with temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines and thiols.

Scientific Research Applications

4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with various molecular targets and pathways. The indole and triazole rings allow it to bind to specific enzymes and receptors, modulating their activity. This binding can lead to the inhibition of certain enzymes, activation of signaling pathways, and modulation of gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide apart is its unique combination of the indole and triazole rings, which confer a broad spectrum of biological activities

Properties

Molecular Formula

C19H16FN5S

Molecular Weight

365.4 g/mol

IUPAC Name

4-[(E)-[1-[(4-fluorophenyl)methyl]indol-3-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H16FN5S/c1-13-22-23-19(26)25(13)21-10-15-12-24(18-5-3-2-4-17(15)18)11-14-6-8-16(20)9-7-14/h2-10,12H,11H2,1H3,(H,23,26)/b21-10+

InChI Key

HAMNXMSPNHBLRS-UFFVCSGVSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.